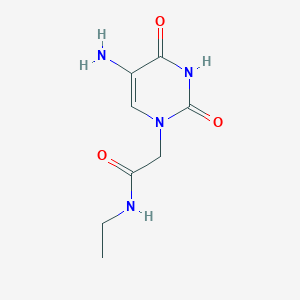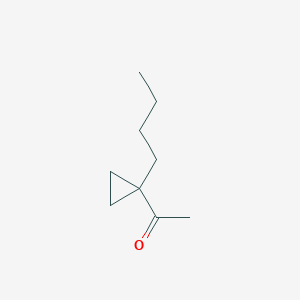![molecular formula C12H12O4 B13534840 2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B13534840.png)
2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic acid is a chemical compound with a molecular weight of 220.22 g/mol. It is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbenes . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes and altering metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-[4-(Methoxycarbonyl)phenyl]cyclopropanecarboxylic acid is unique due to its specific structural features and reactivity. Its cyclopropane ring and methoxycarbonyl group confer distinct chemical properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C12H12O4 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
2-(4-methoxycarbonylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-16-12(15)8-4-2-7(3-5-8)9-6-10(9)11(13)14/h2-5,9-10H,6H2,1H3,(H,13,14) |
Clé InChI |
IXSGVZYMCKOUAM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2CC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


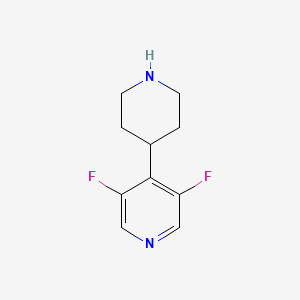
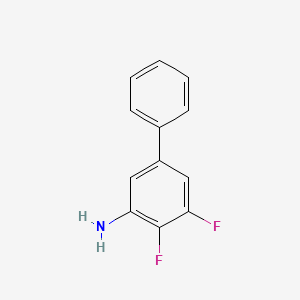
![7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13534783.png)
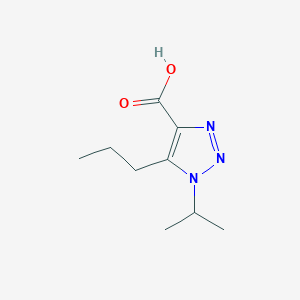
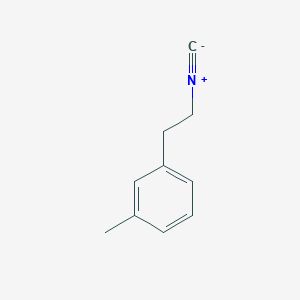
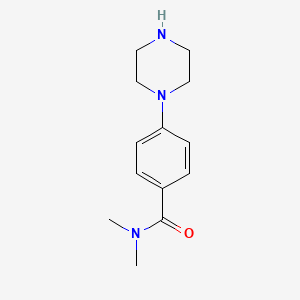
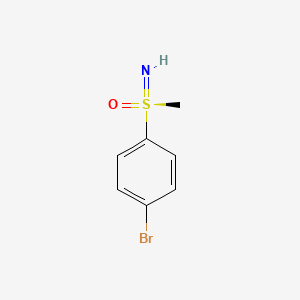
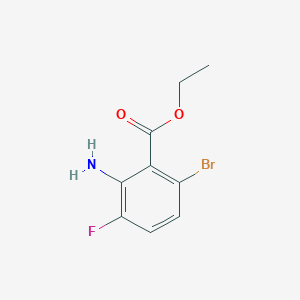
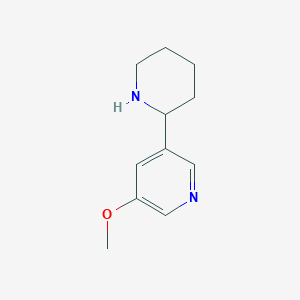
![(2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13534814.png)
![1-methyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]piperazine](/img/structure/B13534822.png)
![4-[(Methylsulfanyl)methyl]anilinehydrochloride](/img/structure/B13534829.png)
